3-Fluoro-4-((trifluoromethyl)thio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWJDMKZQVITFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249448 | |
| Record name | 3-Fluoro-4-[(trifluoromethyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-44-7 | |
| Record name | 3-Fluoro-4-[(trifluoromethyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-[(trifluoromethyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 4 Trifluoromethyl Thio Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid reveals several potential synthetic routes. The primary strategic disconnections involve the formation of the carbon-sulfur (C-S) bond of the trifluoromethylthio group and the carbon-carbon (C-C) bond of the carboxylic acid group.
Primary Disconnections:
C(aryl)-S Bond: This disconnection leads to a 3-fluoro-4-halobenzoic acid precursor and a trifluoromethylthiolating agent. This is a common strategy, as the trifluoromethylthio group can be introduced via nucleophilic or transition-metal-catalyzed substitution reactions.
C(aryl)-COOH Bond: This approach involves the carboxylation of a pre-functionalized aromatic ring, starting from a 1-fluoro-2-((trifluoromethyl)thio)benzene derivative. This strategy is viable but depends on the stability and accessibility of the organometallic intermediate required for carboxylation.
A plausible retrosynthetic pathway could start from a readily available fluorinated aromatic compound, such as 3-fluorotoluene (B1676563) or 3-fluorophenol, which would then be functionalized to introduce the trifluoromethylthio and carboxyl groups.
Classical Synthetic Routes to Fluorinated Benzoic Acids
Classical synthetic methods provide a foundational framework for the synthesis of fluorinated benzoic acids, including the target compound. These routes often involve multiple steps, including halogenation, trifluoromethylthiolation, and carboxylation.
A key classical approach involves the initial halogenation of a fluorinated precursor, followed by the introduction of the trifluoromethylthio group. For instance, 3-fluorobenzoic acid could be halogenated at the 4-position. Subsequent nucleophilic aromatic substitution with a trifluoromethylthiolating agent, such as trifluoromethylthiol silver(I) (AgSCF₃), can then install the desired group.
Another strategy involves the trifluoromethylthiolation of a precursor that already contains a functional group that can be later converted to a carboxylic acid. For example, 3-fluoro-4-aminotoluene can be a starting material. Diazotization of the amino group, followed by a Sandmeyer-type reaction, can introduce a halogen. This halogen can then be substituted with the trifluoromethylthio group.
Carboxylation of an aromatic ring is a fundamental transformation in organic synthesis. researchgate.netrsc.orgresearchgate.net Classical methods for the carboxylation of aromatic compounds often involve the use of organometallic reagents, such as Grignard or organolithium species, followed by quenching with carbon dioxide. prepchem.com
In the context of synthesizing this compound, a potential route involves the preparation of an organometallic derivative of 1-fluoro-2-((trifluoromethyl)thio)benzene. For example, lithiation of 1-fluoro-2-((trifluoromethyl)thio)benzene at the 4-position, followed by reaction with CO₂, would yield the target benzoic acid. However, the directing effects of the fluoro and trifluoromethylthio groups, as well as the stability of the organometallic intermediate, are critical factors to consider.
Direct C-H carboxylation using CO₂ has also emerged as a powerful tool, although it often requires specific directing groups and reaction conditions. researchgate.netrsc.orgresearchgate.net
Modern Catalytic Approaches in Synthesis
Modern synthetic chemistry offers more efficient and selective methods for the construction of complex molecules like this compound. These approaches often rely on transition-metal catalysis, photocatalysis, and electrocatalysis.
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds. mdpi.com Palladium- and nickel-catalyzed cross-coupling reactions are particularly effective for the synthesis of aryl trifluoromethyl sulfides. researchgate.netrsc.org A plausible route to this compound would involve the cross-coupling of a 3-fluoro-4-halobenzoic acid derivative with a trifluoromethylthiolating reagent.
Table 1: Examples of Transition Metal-Catalyzed Trifluoromethylthiolation
| Catalyst/Ligand | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| NiCl₂(dppp) | Aryl Iodide | [NMe₄][SCF₃] | DMF | 25 | 85-95 |
This table presents representative data for analogous systems and not the specific target molecule.
These reactions typically exhibit good functional group tolerance, making them suitable for late-stage functionalization.
Photocatalysis has emerged as a mild and efficient method for C-H functionalization. researchgate.net The direct trifluoromethylthiolation of an aromatic C-H bond on a 3-fluorobenzoic acid precursor could be achieved using a suitable photocatalyst and a trifluoromethylthiolating agent. researchgate.net Visible-light-mediated photocatalysis, for instance, can generate trifluoromethylthio radicals that can then react with the aromatic ring. rsc.org
Table 2: Photocatalytic Trifluoromethylthiolation of Aromatic Compounds
| Photocatalyst | Substrate | Reagent | Light Source | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Arene | CF₃SO₂Cl | Blue LED | Acetonitrile | 60-80 |
This table provides general examples of photocatalytic trifluoromethylthiolation and may not be directly applicable to the target molecule without optimization.
Electrocatalytic methods also offer a promising avenue for the synthesis of fluorinated compounds, providing an alternative to traditional redox reagents.
Green Chemistry Principles in Synthetic Design
The design of the synthetic route for this compound can be guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and minimization of waste.
A proposed two-step synthesis begins with the oxidation of 4-bromo-2-fluorotoluene (B1265965) to form 4-bromo-2-fluorobenzoic acid, followed by a copper-catalyzed trifluoromethylthiolation to introduce the SCF₃ group.
Interactive Data Table: Proposed Synthetic Route
| Step | Reaction | Starting Material | Intermediate/Product | Key Reagents |
| 1 | Oxidation | 4-Bromo-2-fluorotoluene | 4-Bromo-2-fluorobenzoic acid | Oxidizing agent (e.g., KMnO₄, O₂ with catalyst) |
| 2 | Trifluoromethylthiolation | 4-Bromo-2-fluorobenzoic acid | This compound | (Trifluoromethyl)trimethylsilane (TMSCF₃), Sulfur (S₈), Copper catalyst |
Solvent-Free and Aqueous Media Syntheses
A significant goal in green chemistry is the reduction or elimination of hazardous organic solvents.
For the initial oxidation step, traditional methods often employ organic solvents. However, research has demonstrated the feasibility of oxidizing toluene (B28343) and its derivatives under solvent-free conditions or in aqueous media. rsc.orgmdpi.com For instance, heterogeneous catalysts can facilitate the liquid-phase oxidation of substituted toluenes at atmospheric pressure without a solvent, a process that significantly reduces toxic waste and energy consumption. rsc.org The use of water as a solvent for the oxidation of toluene derivatives with agents like potassium permanganate (B83412) is a well-established laboratory method that can be adapted for greener industrial processes. prepchem.com
The subsequent trifluoromethylthiolation step typically utilizes organic solvents. However, the broader field of copper-catalyzed cross-coupling reactions has seen significant progress in the use of aqueous media. nih.govacs.org The development of water-soluble ligands and catalyst systems allows for reactions to be performed in water, which simplifies product separation and catalyst recycling. rsc.orgacs.org While specific examples for the trifluoromethylthiolation of this particular benzoic acid in water are not prevalent, the existing literature on related cross-coupling reactions provides a strong basis for developing such a process. Greener solvent alternatives to traditional polar aprotic solvents, such as cyclopentyl methyl ether (CPME) or dimethyl carbonate (DMC), could also be explored to reduce the environmental impact. copernicus.orgmun.ca
Atom Economy and Waste Minimization
The theoretical atom economy for the proposed two-step synthesis of this compound can be calculated by considering the molecular weights of all reactants that contribute to the final product versus the total mass of all reactants used.
Interactive Data Table: Theoretical Atom Economy Calculation
| Reactant | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-2-fluorotoluene | 189.03 | Precursor to Intermediate |
| Oxidizing Agent (e.g., O₂) | 32.00 | Reactant in Step 1 |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | SCF₃ Source |
| Sulfur (S₈) | 256.52 (as S₈) | Sulfur Source |
| Desired Product | 240.18 | Final Product |
The primary byproduct in the oxidation step (when using O₂) is water, which is benign. The trifluoromethylthiolation step generates byproducts from the TMS group and any ancillary ligands or bases used.
Waste minimization strategies are crucial for improving the sustainability of this synthesis:
Catalyst Recycling: The copper catalyst used in the trifluoromethylthiolation step is a key target for recycling. Heterogeneous catalysts or catalyst systems designed for aqueous reactions can be more easily separated from the product mixture and reused, reducing both waste and cost. researchgate.netmdpi.comresearchgate.netmdpi.com
Reagent Selection: Using elemental sulfur as the sulfur source is advantageous due to its low cost and abundance. The development of more efficient trifluoromethylthiolating agents that generate less waste is an ongoing area of research. acs.orgorgsyn.org
Process Optimization: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of side products and reduces the need for extensive purification, which itself can generate significant waste.
Scale-Up Considerations and Industrial Relevance of Synthetic Routes
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, and scalability.
The oxidation of toluene derivatives is a well-established industrial process. researchgate.netresearchgate.net Key challenges in scaling up this step include:
Heat Management: Oxidation reactions are often highly exothermic. Effective heat transfer and temperature control are critical to prevent runaway reactions and ensure product selectivity.
Catalyst Handling: For heterogeneous catalytic processes, the catalyst's stability, lifetime, and ease of separation and regeneration are important economic factors. acs.org
Safety: The use of oxygen at elevated temperatures and pressures requires robust engineering controls to manage flammability and explosion risks.
The trifluoromethylthiolation step presents its own set of scale-up challenges:
Reagent Cost and Availability: While TMSCF₃ is a common laboratory reagent, its cost can be a significant factor on an industrial scale. The development of large-scale production methods for this and other trifluoromethylating agents is crucial. researchgate.net
Catalyst Efficiency and Cost: The cost of the copper catalyst and any associated ligands, as well as the efficiency of catalyst recovery and reuse, will heavily influence the economic viability of the process. google.com
Process Safety: Handling organosilicon reagents and managing the reaction exothermicity are key safety considerations. Continuous flow reactors are increasingly being explored for such reactions as they offer better control over reaction parameters and improved safety profiles compared to batch reactors. unimi.it
The industrial relevance of this synthetic route is tied to the potential applications of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethylthio group can impart desirable properties such as increased lipophilicity and metabolic stability to bioactive molecules. thieme-connect.comnih.gov Therefore, the development of a safe, cost-effective, and environmentally sound manufacturing process for this compound is of significant interest.
Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Trifluoromethyl Thio Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of its class, such as esterification, amidation, and conversion to acyl halides. The electronic environment of the benzene (B151609) ring, influenced by the electron-withdrawing fluorine and trifluoromethylthio substituents, can affect the reactivity of this carboxyl group.
Esterification Reactions and Kinetics
Esterification of carboxylic acids is a fundamental reaction, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For fluorinated aromatic carboxylic acids, this transformation is crucial for applications such as creating chemical tracers for environmental studies, where gas chromatography-mass spectrometry (GC-MS) analysis requires prior derivatization to the more volatile ester form. rsc.org
While specific kinetic data for the esterification of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid is not extensively documented, the kinetics can be inferred from studies on similar compounds like benzoic acid. The esterification of benzoic acid with alcohols is typically a first-order reaction with respect to the carboxylic acid. researchgate.netdnu.dp.ua The reaction rate is influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol.
Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have been shown to be effective in the methyl esterification of various fluorinated benzoic acids using methanol. rsc.org This method presents an improvement over traditional agents like the BF₃·MeOH complex, significantly reducing reaction times. rsc.org The reaction conditions for such a transformation are summarized in the table below.
Table 1: Representative Conditions for Heterogeneous Catalytic Esterification of Fluorinated Benzoic Acids
| Parameter | Value |
|---|---|
| Catalyst | UiO-66-NH₂ |
| Reactants | Fluorinated Benzoic Acid, Methanol |
| Reaction Time | ~10 hours |
| Advantage | 58% reduction in time vs. BF₃·MeOH |
Data derived from studies on various fluorinated benzoic acids. rsc.org
The electron-withdrawing nature of the fluorine and trifluoromethylthio groups on the aromatic ring of the target molecule is expected to increase the electrophilicity of the carboxyl carbon, potentially accelerating the rate of nucleophilic attack by the alcohol and thus influencing the reaction kinetics.
Amidation Reactions and Mechanistic Pathways
Amide bond formation is another key reaction of the carboxylic acid group. This can be achieved by direct reaction with an amine, often requiring high temperatures, or more commonly by first converting the carboxylic acid into a more reactive intermediate like an acyl halide or using coupling agents.
Modern methods facilitate the direct amidation of carboxylic acids under milder conditions. For instance, titanium tetrafluoride (TiF₄) has been identified as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene (B28343). researchgate.net The proposed mechanism for this catalytic process involves the activation of the carboxylic acid by the Lewis acidic titanium catalyst, making it more susceptible to nucleophilic attack by the amine.
Alternatively, amidation can be performed in a one-pot procedure following the in-situ formation of an acyl fluoride (B91410). Reagents like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) can convert the carboxylic acid to the acyl fluoride, which then readily reacts with an added amine to form the corresponding amide in high yield. nih.govresearchgate.net This process avoids the isolation of the often-sensitive acyl fluoride intermediate.
The mechanistic pathway for amidation generally involves the nucleophilic attack of the amine on the activated carboxyl carbon, followed by the elimination of a water molecule (in direct amidation) or a halide ion (from an acyl halide). The presence of strongly electron-withdrawing groups on this compound would make the carboxyl carbon more electrophilic, thereby facilitating the initial nucleophilic attack by the amine.
Acyl Halide Formation and Subsequent Nucleophilic Attack
The conversion of carboxylic acids to acyl halides, particularly acyl fluorides and chlorides, generates highly reactive intermediates used in a variety of subsequent transformations, including Friedel-Crafts acylation, esterification, and amidation. nih.gov Acyl fluorides have gained attention as they are often more stable and easier to handle than the corresponding acyl chlorides while maintaining high reactivity. nih.gov
Several modern reagents have been developed for the efficient synthesis of acyl fluorides directly from carboxylic acids under mild conditions. One such reagent is 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃), which acts as a deoxyfluorinating agent. nih.govresearchgate.net Another approach utilizes the bench-stable solid reagent (Me₄N)SCF₃ for direct fluorination. researchgate.net Oxidative fluorination using a combination of trichloroisocyanuric acid and cesium fluoride is also an effective method for converting carboxylic acids into acyl fluorides. acs.org
Table 2: Modern Reagents for Acyl Fluoride Synthesis from Carboxylic Acids
| Reagent System | Precursor | Key Features |
|---|---|---|
| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | Carboxylic Acid | Deoxyfluorinating agent, allows for one-pot amidation. nih.govresearchgate.net |
| (Me₄N)SCF₃ | Carboxylic Acid | Bench-stable solid reagent for direct fluorination. researchgate.net |
Once formed, the acyl halide of this compound would be highly susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly enhanced by both the adjacent halogen and the electron-withdrawing effects of the substituted aromatic ring. It would readily react with a wide range of nucleophiles, including water (hydrolysis to the parent acid), alcohols (esterification), and amines (amidation), to yield the corresponding derivatives. nih.gov
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound towards substitution is governed by the electronic properties of the existing substituents: the fluorine atom, the trifluoromethylthio group (-SCF₃), and the carboxylic acid group (-COOH). All three are generally considered deactivating groups, making the ring less reactive towards electrophilic substitution than benzene itself.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity (the position of substitution) is determined by the directing effects of the substituents already present. masterorganicchemistry.com
-F (Fluoro group): Deactivating due to its strong inductive electron-withdrawing effect, but ortho, para-directing because of its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during attack at these positions. libretexts.org
-COOH (Carboxylic acid group): Deactivating and meta-directing due to both inductive and resonance electron-withdrawing effects. youtube.com
-SCF₃ (Trifluoromethylthio group): Strongly deactivating and meta-directing. The high electronegativity of the fluorine atoms draws electron density away from the sulfur, making the entire group strongly electron-withdrawing by induction. acs.orgresearchgate.net
The combined influence of these groups on the regioselectivity of an incoming electrophile (E⁺) can be predicted by examining the positions on the ring.
Analysis of Substitution Positions:
Position 2 (ortho to -COOH, meta to -F and -SCF₃): This position is directed by the -COOH group (meta) and the -SCF₃ group (meta). It is strongly deactivated.
Position 6 (ortho to -F and -SCF₃, meta to -COOH): This position is directed by the -F group (ortho) and the -COOH group (meta). However, substitution at this position would be sterically hindered by the adjacent bulky -SCF₃ group.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at position 5.
Nucleophilic Aromatic Substitution in Fluorinated Systems
While aromatic rings are generally electron-rich and react with electrophiles, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. The reaction is facilitated by the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com
In this compound, the fluorine atom can act as a leaving group. The molecule is well-suited for SₙAr for the following reasons:
The strongly electron-withdrawing trifluoromethylthio (-SCF₃) group is located para to the fluorine atom.
The electron-withdrawing carboxylic acid (-COOH) group is located meta to the fluorine atom.
The para-SCF₃ group is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance. Therefore, the C-F bond is activated towards nucleophilic attack. Studies on similarly structured molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.gov This suggests that this compound would react with nucleophiles (Nu⁻) to replace the fluorine atom, yielding 3-substituted-4-((trifluoromethyl)thio)benzoic acid derivatives. libretexts.orgnih.gov
Reaction Mechanism Elucidation
Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Several experimental and computational techniques are employed for this purpose.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org Although specific KIE studies on this compound are not prominently documented, the principles can be applied to investigate its reactivity.
Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For instance, if studying an electrophilic aromatic substitution on the benzene ring of the molecule, replacing a hydrogen atom at the site of substitution with deuterium (B1214612) (²H or D) would result in a significant primary KIE (typically kH/kD > 2) if the C-H bond cleavage is rate-limiting.
Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking but its environment changes during the rate-determining step, such as a change in hybridization. libretexts.org For example, a reaction at the carboxyl group that proceeds through a transition state with a change in hybridization at the ipso-carbon could be probed by a ¹³C secondary KIE.
| KIE Type | Isotopic Substitution | Typical klight/kheavy Value | Mechanistic Implication |
|---|---|---|---|
| Primary | ¹H vs. ²H (Deuterium) | 2 - 8 | C-H bond is broken in the rate-determining step. libretexts.org |
| Secondary (α) | ¹²C vs. ¹³C | 1.02 - 1.05 | Change in hybridization (e.g., sp² to sp³) at the carbon center. |
| Inverse Secondary | ¹H vs. ²H (Deuterium) | 0.7 - 0.9 | Bond to the isotope becomes stiffer in the transition state (e.g., sp² to sp³ change). wpmucdn.com |
Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable in the final product mixture. Identifying these transient species is key to confirming a proposed reaction mechanism.
For reactions involving this compound, several techniques could be employed:
Spectroscopic Identification: In some cases, reactive intermediates can be observed directly using spectroscopic methods like NMR or IR spectroscopy at very low temperatures, which slows down their decomposition.
Chemical Trapping: A common strategy involves introducing a "trapping" agent into the reaction mixture that reacts rapidly and specifically with the intermediate to form a stable, characterizable product. nih.gov For example, if a radical mechanism is suspected, a radical trap such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) could be used to intercept the radical intermediate. Mechanistic investigations into related reactions have used trapping experiments to provide evidence for the involvement of intermediates like difluorocarbene. acs.org
Theoretical and computational chemistry provides invaluable insights into reaction mechanisms that can be difficult to obtain through experiments alone. Density Functional Theory (DFT) is a widely used method to model chemical reactivity. mdpi.com
For this compound, computational studies could be used to:
Map Potential Energy Surfaces: Calculations can trace the energy of the system along a reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products.
Calculate Activation Barriers: By determining the energy of the transition state relative to the reactants, the activation energy (ΔG‡) for a proposed mechanistic step can be calculated. Comparing the activation barriers for competing pathways can predict the major reaction product.
Analyze Electronic Structure: Computational methods can determine reactivity descriptors such as molecular electrostatic potential (MEP) maps and Fukui functions. scispace.com These analyses can predict the most likely sites for nucleophilic or electrophilic attack on the molecule, explaining the regioselectivity of reactions. For example, DFT could be used to model the oxidation of the thioether, calculating the energy barriers for the formation of the sulfoxide (B87167) and its subsequent oxidation to the sulfone, thereby providing a theoretical basis for the experimentally observed selectivity. mdpi.comchemrevlett.com
Derivatives and Analogues of 3 Fluoro 4 Trifluoromethyl Thio Benzoic Acid
Synthesis of Functionalized Esters and Amides
The carboxylic acid group of 3-fluoro-4-((trifluoromethyl)thio)benzoic acid is the primary site for the synthesis of ester and amide derivatives. Standard esterification procedures, such as reaction with alcohols in the presence of an acid catalyst or the use of coupling agents, can be employed to generate a range of esters. Similarly, amide synthesis is readily achievable through the reaction of the corresponding acyl chloride with primary or secondary amines, or by direct coupling of the carboxylic acid with an amine using a suitable coupling reagent.
While specific examples for the synthesis of esters and amides directly from this compound are not extensively detailed in publicly available literature, general methodologies for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids have been developed. For instance, a continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids using N-(trifluoromethylthio)phthalimide as the electrophilic reagent. nih.gov This method involves the in-flow conversion of the carboxylic acid to an N-acylpyrazole, followed by α-trifluoromethylthiolation and subsequent reaction with alcohols or amines. nih.gov
Furthermore, methods for the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters have been reported. nih.gov This strategy involves the desulfurization of isothiocyanates with silver fluoride (B91410) and subsequent acylation to afford the desired N-trifluoromethyl amides. nih.gov Although not directly applied to this compound, these methods highlight potential synthetic routes to its amide derivatives.
Table 1: General Methods for Ester and Amide Synthesis Applicable to this compound
| Derivative Type | Reagents and Conditions |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat |
| Esters | Alcohol, Coupling Agent (e.g., DCC, EDC), Base |
| Amides | 1. SOCl₂ or (COCl)₂2. Amine, Base |
| Amides | Amine, Coupling Agent (e.g., HATU, HOBt), Base |
Exploration of Heterocyclic Derivatives
The conversion of carboxylic acids into heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and biological activities. For benzoic acid derivatives, the carboxylic acid functionality can be a key handle for the construction of various heterocycles. For example, condensation reactions with appropriately substituted hydrazines or hydroxylamines can lead to the formation of oxadiazoles (B1248032) or other related five-membered heterocycles.
While the direct synthesis of heterocyclic derivatives from this compound is not well-documented, related benzoic acids have been utilized in the synthesis of various heterocyclic compounds. For instance, 4-(4-X-phenylsulfonyl)benzoic acid hydrazides have been used as precursors for the synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Similarly, other benzoic acid derivatives have been used to synthesize a range of heterocyclic compounds including oxadiazoles, thiazolidinones, and triazoles. uobaghdad.edu.iq These examples suggest plausible synthetic pathways for the conversion of this compound into novel heterocyclic structures.
Development of Organometallic Complexes and Ligands
The carboxylic acid group of this compound can act as a ligand for coordination to metal centers, enabling the formation of organometallic complexes. The electronic properties of the aromatic ring, influenced by the fluorine and trifluoromethylthio substituents, can modulate the coordination properties of the carboxylate group.
Coordination Chemistry with Transition Metals
The coordination of benzoic acid derivatives to transition metals is a well-established field. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, leading to the formation of a diverse range of coordination complexes. While specific studies on the coordination chemistry of this compound with transition metals are scarce, the closely related 3-fluoro-4-(trifluoromethyl)benzoic acid has been shown to chelate with metal centers such as dysprosium. ossila.com This suggests that this compound could also form stable complexes with various transition metals. The synthesis of such complexes would typically involve the reaction of the benzoic acid with a metal salt in a suitable solvent system.
Structure-Property Relationships in Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The structure and properties of these materials are highly dependent on the nature of the metal ion, the ligand, and the reaction conditions. Benzoic acid derivatives are frequently used as ligands in the construction of coordination polymers due to their ability to bridge multiple metal centers. Although no coordination polymers based on this compound have been reported, the potential for this molecule to act as a linker in the formation of such materials is evident. The specific arrangement of the fluoro and trifluoromethylthio groups could influence the resulting framework structure and its properties, such as porosity or luminescence.
Analogues with Modified Aromatic or Substituent Frameworks
The synthesis of analogues of this compound with modifications to the aromatic ring or the substituents can provide valuable structure-activity relationship (SAR) insights in drug discovery programs. Modifications could include altering the position of the fluorine and trifluoromethylthio groups, introducing additional substituents on the aromatic ring, or replacing the trifluoromethylthio group with other bioisosteric functionalities.
For example, fluorinated analogues of organosulfur compounds have been synthesized to explore their chemical and biological properties. mdpi.com The synthesis of such analogues often involves multi-step synthetic sequences starting from commercially available fluorinated building blocks.
Theoretical and Computational Chemistry Studies
Reaction Pathway Modeling:Information regarding the computational modeling of its reaction pathways or the characterization of transition states is absent from the reviewed literature.
While it is possible to extrapolate potential characteristics based on analogous compounds, such an approach would be speculative and would not meet the standard of scientific accuracy. The unique interplay of the fluoro, trifluoromethylthio, and benzoic acid groups necessitates a dedicated computational study to accurately characterize its chemical nature. Until such research is conducted and published, a detailed article on the theoretical and computational chemistry of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid cannot be compiled.
Intermolecular Interactions and Hydrogen Bonding Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the non-covalent interactions that govern the supramolecular assembly of fluorinated benzoic acid derivatives. While direct research on this compound is not extensively available in the public domain, analysis of structurally similar compounds allows for a theoretical understanding of its probable intermolecular interactions.
A primary feature of benzoic acid derivatives is the formation of hydrogen-bonded dimers. In the case of this compound, it is highly probable that the carboxylic acid groups of two molecules would engage in strong O—H⋯O hydrogen bonds, creating a centrosymmetric dimer. This is a common and energetically favorable motif observed in the crystal structures of many benzoic acids.
C—H⋯O Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or the fluorine atoms of the trifluoromethyl group.
C—H⋯F Interactions: The presence of both fluorine and trifluoromethylthio groups introduces the possibility of C—H⋯F hydrogen bonds, which, although weak, can contribute to the stability of the crystal lattice.
π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of electron-withdrawing fluorine and trifluoromethylthio groups would influence the nature and geometry of these interactions.
Halogen Bonds: The fluorine atom attached to the benzene (B151609) ring could potentially act as a halogen bond acceptor.
The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the solid state. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing and quantifying these weak interactions. For instance, NBO analysis can reveal the charge transfer and orbital overlaps associated with hydrogen bonding.
It is important to note that the specific geometry and strength of these interactions in this compound would require dedicated computational modeling and experimental validation through techniques like X-ray crystallography.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions in different environments, such as in solution or in the solid state.
For a molecule like this compound, MD simulations could be employed to investigate several aspects of its dynamic behavior:
Conformational Dynamics: The simulations can explore the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-S bond of the trifluoromethylthio group. This would reveal the most stable conformations and the energy barriers for interconversion between them.
Solvation Effects: In a solvent, MD simulations can model the arrangement of solvent molecules around the solute and calculate properties such as the radial distribution function. This provides insights into how the solute interacts with the solvent and the structure of the solvation shell.
Dimer Stability: MD simulations can be used to assess the stability of the hydrogen-bonded dimers in different environments. By monitoring the distance and angle of the hydrogen bonds over the course of a simulation, one can determine the strength and persistence of these interactions.
Vibrational Spectroscopy: The trajectories from MD simulations can be used to calculate theoretical vibrational spectra (e.g., IR and Raman). Comparing these with experimental spectra can help in the assignment of vibrational modes and provide a deeper understanding of the molecular vibrations.
To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. For a novel molecule like this compound, a specific force field may need to be parameterized using quantum mechanical calculations to ensure an accurate representation of the intra- and intermolecular interactions.
While specific MD simulation studies on this compound are not readily found in published literature, the application of this technique would be invaluable for understanding its behavior at a molecular level, complementing experimental findings and theoretical calculations.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of fluorinated organic molecules. For 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques employed.
The conformational preference of the carboxylic acid group relative to the fluorine atom at the C3 position is a key area of investigation. Theoretical studies on ortho-fluoro-substituted benzoic acids suggest a delicate balance of steric and electronic effects that govern the orientation of the carboxyl group. uc.ptresearchgate.netnih.gov It is anticipated that this compound would exist predominantly in a conformation where the carboxylic acid's hydroxyl group is oriented away from the fluorine atom (a trans arrangement) to minimize steric hindrance. uc.ptresearchgate.netnih.gov However, the presence of a cis conformer, where the hydroxyl group is directed towards the fluorine, cannot be entirely ruled out and might exist in a dynamic equilibrium.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide definitive evidence for the through-space proximity of specific protons and fluorine atoms, thereby confirming the dominant conformation in solution. Furthermore, the analysis of coupling constants, particularly the through-space coupling between the fluorine on the aromatic ring and the protons of the carboxylic acid group, can offer valuable information about the molecule's geometry and conformational dynamics.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Interactions |
|---|---|---|---|
| ¹H (Aromatic) | 7.5 - 8.5 | Multiplets (d, dd) | ³J(H-H), ⁴J(H-F) |
| ¹H (Carboxylic Acid) | ~11-13 | Broad singlet | - |
| ¹³C (Aromatic) | 110 - 160 | Singlets, Doublets (due to C-F coupling) | ¹J(C-F), ²J(C-F), ³J(C-F) |
| ¹³C (Carboxylic Acid) | ~165-170 | Singlet | - |
| ¹³C (CF₃) | ~120-130 | Quartet (due to C-F coupling) | ¹J(C-F) |
| ¹⁹F (Aromatic) | -100 to -120 | Multiplet | ³J(F-H), ⁴J(F-H), ⁵J(F-F) |
| ¹⁹F (SCF₃) | ~ -40 | Singlet or fine multiplet | ⁵J(F-F) |
Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for monitoring its synthesis in real-time. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analysis, would provide a highly accurate mass measurement, confirming the molecular formula C₈H₄F₄O₂S.
Furthermore, tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. The fragmentation pattern is highly characteristic and can be used to confirm the connectivity of the atoms. Expected fragmentation would involve the loss of the carboxylic acid group (CO₂H), the trifluoromethyl group (CF₃), and potentially cleavage of the C-S bond.
In a synthetic context, online reaction monitoring by mass spectrometry allows for the real-time tracking of reactants, intermediates, and products. nih.gov Techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) or ambient ionization methods could be employed to monitor the progress of the trifluoromethylthiolation of a 3-fluorobenzoic acid precursor. nih.gov This provides valuable kinetic data and allows for the optimization of reaction conditions to maximize yield and minimize impurities. For targeted quantitative analysis in complex mixtures, techniques like parallel reaction monitoring (PRM) offer high sensitivity and specificity. eur.nl
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.
The analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. A key feature of benzoic acids is their propensity to form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net It is highly probable that this compound would also exhibit this dimeric supramolecular assembly, forming a characteristic R²₂(8) ring motif. researchgate.net
The refinement of the crystal structure would also yield anisotropic displacement parameters (ADPs), which describe the thermal motion of each atom in the crystal lattice. mdpi.comosti.gov ADPs are represented as ellipsoids, with the size and orientation of the ellipsoid indicating the magnitude and direction of atomic vibration. mdpi.comosti.gov The analysis of ADPs can provide insights into the dynamic behavior of the molecule in the solid state, highlighting regions of greater flexibility, such as the trifluoromethyl group which may exhibit rotational disorder. ed.ac.uknih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions.
The IR and Raman spectra of this compound would be dominated by characteristic bands corresponding to the carboxylic acid group (O-H and C=O stretching), the trifluoromethyl group (C-F stretching), the C-S bond, and the substituted aromatic ring. The formation of hydrogen-bonded dimers in the solid state would be clearly indicated by a broad O-H stretching band in the IR spectrum, typically centered around 2500-3300 cm⁻¹, and a shift in the C=O stretching frequency compared to the monomeric form.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H stretch (dimer) | 2500 - 3300 | Broad, Strong | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |
| C=O stretch (dimer) | 1680 - 1710 | Very Strong | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong | Strong |
| C-F stretch (CF₃) | 1100 - 1250 | Very Strong | Medium |
| C-F stretch (aromatic) | 1200 - 1300 | Strong | Weak |
| C-S stretch | 600 - 800 | Medium-Weak | Medium |
Chiroptical Spectroscopy (if applicable to chiral derivatives)
As this compound is an achiral molecule, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in a side chain or by resolving atropisomers (if any were to exist), then these techniques would be essential for determining the absolute configuration and studying stereochemical properties. To date, no studies on chiral derivatives of this specific compound have been reported in the literature.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Building Block for Complex Molecules
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid serves as a versatile building block for the synthesis of a range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in the design of bioactive compounds. researchgate.netresearchgate.net
The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and the formation of acid chlorides, enabling its incorporation into larger molecular scaffolds. While specific examples for this compound are not extensively documented in publicly available literature, its structural analog, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as potassium channel openers for the treatment of epilepsy. ossila.com It is plausible that the thio-derivative can be employed in similar synthetic strategies to produce novel APIs with potentially enhanced properties.
Furthermore, the aromatic ring can participate in various cross-coupling reactions, allowing for the construction of complex biaryl systems. The presence of the fluorine and trifluoromethylthio substituents can influence the regioselectivity of these reactions, providing a handle for precise synthetic control. The general utility of fluorinated building blocks in medicinal chemistry is well-established, with applications in the development of a wide array of therapeutic agents.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |
| Esterification | Alcohol, Acid catalyst | Ester |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl derivative |
Precursor for High-Performance Fluorinated Polymers and Coatings
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. alfa-chemistry.com While direct polymerization of this compound is not a common application, its derivatives can serve as monomers for the synthesis of specialty high-performance polymers and coatings.
The carboxylic acid group can be converted into a more reactive functional group, such as an acyl chloride or an ester, which can then be used in polycondensation or polyesterification reactions. The incorporation of the trifluoromethylthio group into the polymer backbone would be expected to impart enhanced hydrophobicity, chemical inertness, and thermal stability to the resulting material.
The unique combination of the fluorine atom and the trifluoromethylthio group can lead to polymers with low refractive indices and specific dielectric properties, making them suitable for applications in optical and electronic devices. The general strategy of incorporating fluorinated building blocks into polymers to tailor their properties is a widely used approach in materials science. sigmaaldrich.com
Table 2: Potential Polymer Architectures Incorporating this compound Derivatives
| Polymer Type | Monomer Derivative | Potential Properties |
|---|---|---|
| Polyamide | Diacid chloride or Diamine derivative | High thermal stability, chemical resistance |
| Polyester | Diol or Diacid derivative | Enhanced hydrophobicity, low surface energy |
Utilization in Supramolecular Chemistry for Directed Assembly
The field of supramolecular chemistry focuses on the assembly of molecules into well-defined, functional structures through non-covalent interactions. The structure of this compound contains several features that can be exploited for directed self-assembly.
The trifluoromethylthio group can engage in hydrophobic interactions and potentially halogen bonding, further directing the assembly process. nih.gov The self-assembly of fluorinated aryl thiols on surfaces has been studied, demonstrating the role of the fluorinated groups in controlling the molecular orientation and surface properties. nih.gov While the supramolecular chemistry of this compound itself has not been extensively reported, the principles derived from related fluorinated and thio-substituted benzoic acids suggest its potential for creating ordered molecular assemblies. researchgate.net
Contribution to Ligand Design in Catalysis
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. This compound can serve as a precursor for the synthesis of specialized ligands for transition metal catalysts. liv.ac.uk
The carboxylic acid group can be used as a handle to introduce phosphine (B1218219) groups, which are widely used in catalysis. For example, reaction with a suitable phosphine-containing alcohol or amine could yield a phosphine ligand with an ester or amide linkage. The synthesis of phosphine ligands from benzoic acid derivatives is a known strategy in coordination chemistry. rsc.org
The electronic properties of the ligand can be fine-tuned by the presence of the electron-withdrawing fluorine and trifluoromethylthio groups. This can have a significant impact on the catalytic activity and selectivity of the corresponding metal complex. Fluorinated ligands are known to enhance the stability and reactivity of catalysts in certain reactions. researchgate.net
Table 3: Potential Ligand Types Derived from this compound
| Ligand Class | Synthetic Approach | Potential Catalytic Applications |
|---|---|---|
| Phosphine Ligands | Conversion of carboxylic acid to an amide or ester with a phosphine moiety | Cross-coupling reactions, hydrogenation |
| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis starting from the benzoic acid | Olefin metathesis, C-H activation |
Applications in Advanced Analytical Methods (e.g., as a standard or probe for other fluorinated compounds)
The presence of fluorine, particularly the trifluoromethyl group, makes this compound amenable to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique due to its high sensitivity and the wide chemical shift range of fluorine, which often leads to well-resolved spectra. huji.ac.il
Compounds containing trifluoromethylthio groups have characteristic ¹⁹F NMR chemical shifts. rsc.org This property could allow this compound to be used as an internal standard in the ¹⁹F NMR analysis of other fluorinated compounds, provided it does not interfere with the signals of the analyte.
Furthermore, the unique spectroscopic signature of the trifluoromethylthio group could potentially be used to develop it into a molecular probe. Changes in the chemical environment around the probe molecule could be detected by shifts in its ¹⁹F NMR signal, providing information about intermolecular interactions or binding events. The variability of ¹⁹F NMR chemical shifts in trifluoroacetyl species in response to their environment highlights the potential of fluorinated compounds as sensitive probes. dovepress.com While not specifically documented for this compound, its properties are consistent with such applications. A related compound, 4-(Trifluoromethyl)benzoic acid, has been used as an internal standard in the GC/MS analysis of fluorinated aromatic carboxylic acids. sigmaaldrich.com
An in-depth analysis of this compound reveals its position at the forefront of chemical research, with emerging frontiers in synthesis, reactivity, and application. This article explores the future perspectives of this complex molecule, focusing on sustainable synthetic methodologies, novel reactivity profiles, advanced manufacturing techniques, and its potential in new-age materials and chemicals.
Q & A
Q. How to computationally model its interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., COX-2). Parameterize the CF₃S group with electrostatic potential-derived charges (HF/6-31G* level). MD simulations (GROMACS) in explicit solvent (30 ns) assess binding stability. Validate with MM-PBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
